2-Trifluoromethylaminobenzene-3,4,5,6-d4
Overview
Description
2-Trifluoromethylaminobenzene-3,4,5,6-d4 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. . It is used in various scientific research applications due to its unique properties.
Preparation Methods
One common method is the deuterium exchange reaction, where hydrogen atoms in the parent compound, 2-Trifluoromethylaminobenzene, are replaced with deuterium atoms using deuterated reagents. Industrial production methods may involve large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-Trifluoromethylaminobenzene-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the nitro compounds back to the amine form using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens or alkyl halides.
Scientific Research Applications
2-Trifluoromethylaminobenzene-3,4,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative and quantitative analysis, and detection.
Mechanism of Action
The mechanism of action of 2-Trifluoromethylaminobenzene-3,4,5,6-d4 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study the behavior of its parent compound, 2-Trifluoromethylaminobenzene, in various biological and chemical systems. The deuterium atoms provide a distinct signal in analytical techniques such as NMR spectroscopy, allowing researchers to monitor the compound’s distribution and transformation.
Comparison with Similar Compounds
2-Trifluoromethylaminobenzene-3,4,5,6-d4 is unique due to its deuterium labeling, which distinguishes it from its non-labeled counterpart, 2-Trifluoromethylaminobenzene. Similar compounds include:
2-Trifluoromethylaminobenzene: The non-labeled version of the compound, used in similar applications but without the benefits of stable isotope labeling.
2-Aminobenzotrifluoride: Another related compound used in the synthesis of various chemical intermediates.
These similar compounds share some properties and applications but lack the specific advantages provided by deuterium labeling, such as enhanced stability and distinct analytical signals.
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLXCTYLWZJBKA-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(F)(F)F)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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